molecular formula C19H25N7O2 B14876485 2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol

2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol

Cat. No.: B14876485
M. Wt: 383.4 g/mol
InChI Key: BNEXMVONHZJWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol is a complex organic compound known for its potential therapeutic applications. This compound is part of a class of molecules that interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes such as smooth muscle contraction and neurotransmitter release .

Preparation Methods

The synthesis of 2-((6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with a pyrazolo[3,4-d]pyrimidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-((6-(4-(2-methoxyphenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.

    Biology: The compound is investigated for its role in modulating alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and benign prostatic hyperplasia.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases and neurological disorders due to its interaction with adrenergic receptors.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to alpha1-adrenergic receptors, which are G-protein-coupled receptors. Upon binding, it modulates the receptor’s activity, leading to various physiological responses such as vasoconstriction and neurotransmitter release. The molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes, and the pathways involved are primarily related to the activation of phospholipase C and the subsequent release of intracellular calcium .

Properties

Molecular Formula

C19H25N7O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-[[6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C19H25N7O2/c1-24-18-14(13-21-24)17(20-7-12-27)22-19(23-18)26-10-8-25(9-11-26)15-5-3-4-6-16(15)28-2/h3-6,13,27H,7-12H2,1-2H3,(H,20,22,23)

InChI Key

BNEXMVONHZJWTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.